3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-24-17-9-13(11-23)7-8-16(17)25-19-15-10-18(14-5-3-2-4-6-14)26-20(15)22-12-21-19/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWKYROPGZCLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 6-phenylthieno[2,3-d]pyrimidine-4-ol under specific conditions to form the desired product . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
| Reaction Type | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Cyclization | 3-amino-thiophene derivatives | Formic acid or triethyl orthoformate | High |
| Substitution | Electrophilic agents (e.g., halogens) | Varies based on substitution pattern | Moderate to high |
Anticancer Properties
Research indicates that derivatives of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde exhibit potent anticancer activity. A study demonstrated that several synthesized compounds showed comparable efficacy to doxorubicin against human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- HCT116 (colonic carcinoma)
Case Study: Antitumor Activity
In a series of experiments, specific derivatives were tested for their ability to inhibit cancer cell proliferation. Compounds 10, 13b, and 18 displayed significant growth inhibition, with IC50 values approaching those of established chemotherapeutics like doxorubicin .
Potential Applications in Medicine
Given its promising anticancer properties, this compound is being investigated for potential therapeutic applications in oncology. The unique thienopyrimidine structure may also offer opportunities for the development of novel drugs targeting other diseases, such as:
- Antimicrobial Agents : Preliminary studies suggest potential activity against various pathogens.
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways is under investigation.
Comparison with Related Compounds
To better understand the significance of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde, it can be compared with similar thienopyrimidine derivatives.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde | High | Moderate anticancer activity |
| 3-Methoxy derivative | Similar but with methoxy group | Enhanced biological activity |
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural similarity to other biologically active pyrimidine derivatives . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
- Structural Difference : Lacks the methoxy group at position 3 of the benzaldehyde ring.
- Molecular Formula : Likely C₁₉H₁₂N₂O₂S (inferred from naming conventions).
- Lower molecular weight (~332.36 g/mol) may improve solubility in hydrophobic media .
2-[[5-[(4-Hydroxy-3-chloro-2-methyl)-phenyl]-thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid
- Structural Features: Incorporates a propanoic acid chain and additional chloro/methyl substituents.
- Functional Role: Acts as a dual MCL-1/BCL-2 inhibitor for cancer therapy, leveraging the thienopyrimidine core for target binding .
- Comparison :
Functional Analogues
Pyrrolo[2,3-d]pyrimidine-based EGFR Inhibitors
- Core Structure: Replaces thieno[2,3-d]pyrimidine with pyrrolo[2,3-d]pyrimidine.
- Example Compound: (S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol .
- Key Differences: The pyrrolo-pyrimidine core exhibits distinct electronic properties, altering binding kinetics to EGFR compared to thieno-pyrimidine systems . Hydroxymethyl and fluorophenyl groups enhance target specificity but reduce metabolic stability relative to the methoxy-benzaldehyde group .
Research Findings and Implications
- Thieno vs. Pyrrolo Cores: Thieno[2,3-d]pyrimidines generally exhibit stronger π-π stacking interactions in kinase binding pockets than pyrrolo[2,3-d]pyrimidines, as seen in EGFR inhibitor studies .
- Pharmacological Potential: Derivatives like the MCL-1/BCL-2 inhibitor highlight the versatility of thienopyrimidine scaffolds in targeting diverse pathways, though optimization for solubility remains a challenge .
Biological Activity
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a methoxy group with a thienopyrimidine core, which may influence its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H14N2O3S
- Molar Mass : 362.4 g/mol
- Predicted Boiling Point : 572.2 ± 50.0 °C
- Density : 1.337 ± 0.06 g/cm³
- pKa : 1.65 ± .
The precise mechanism of action for 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting certain enzymes or disrupting cellular processes. Its lipophilicity allows it to permeate cell membranes effectively, which may enhance its biological activity.
Anticancer Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives of thienopyrimidine have shown significant cytotoxic effects against various cancer cell lines, suggesting that 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde may possess similar anticancer activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies on related thienopyrimidine derivatives have demonstrated effectiveness against a range of bacterial strains. The presence of the phenylthieno group may enhance its ability to disrupt microbial cell walls or inhibit essential bacterial enzymes .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thienopyrimidine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for some derivatives indicate promising anti-inflammatory activity comparable to established NSAIDs .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Disrupts cell walls/inhibits enzymes | |
| Anti-inflammatory | Inhibits COX enzymes |
Case Studies
- Anticancer Study : A study involving various thienopyrimidine derivatives demonstrated that certain compounds significantly inhibited tumor growth in xenograft models, with some showing IC50 values in the low micromolar range .
- Anti-inflammatory Research : In a model of carrageenan-induced paw edema, thienopyrimidine derivatives exhibited significant reductions in inflammation compared to controls, with ED50 values lower than those of traditional anti-inflammatory agents like indomethacin .
Q & A
Q. What are the key structural features of 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde, and how do they influence its reactivity?
The compound combines a benzaldehyde core with a thieno[2,3-d]pyrimidine scaffold, linked via an ether bond. The methoxy group at position 3 and the phenyl-substituted thienopyrimidine moiety contribute to steric and electronic effects, influencing nucleophilic aromatic substitution and regioselectivity in synthetic modifications. The thienopyrimidine system is critical for π-π stacking in biological interactions .
Q. What spectroscopic methods are most effective for characterizing this compound?
1H NMR (e.g., δ 8.53 ppm for the pyrimidine proton) and LC-MS (e.g., [M+H]+ at m/z 377.0) are primary tools. High-resolution mass spectrometry (HRMS) and IR can validate functional groups like the aldehyde (stretching ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the thieno[2,3-d]pyrimidine core be addressed?
Regioselectivity in thienopyrimidine formation is influenced by substituent positioning and reaction conditions. For example, using NaOEt in ethanol at reflux promotes cyclization of thiouracil derivatives into the thieno[2,3-d]pyrimidine system. Catalytic Pd-mediated cross-coupling can optimize phenyl group introduction at position 6 .
Q. What strategies improve yield in the final coupling step between the benzaldehyde and thienopyrimidine moieties?
Q. How do structural modifications impact biological activity as MCL-1/BCL-2 inhibitors?
Substitutions at the phenyl group (position 6) and the benzaldehyde’s methoxy group modulate binding to anti-apoptotic proteins. For instance, chloro or hydroxy groups at position 3 of the phenyl ring enhance inhibitory potency by forming hydrogen bonds with MCL-1’s hydrophobic pocket .
Q. What experimental approaches resolve contradictions in reported IC₅₀ values across cell lines?
- Standardized assays: Use identical cell lines (e.g., ovarian cancer OVCAR-3) and assay conditions (e.g., ATP-based viability tests).
- Orthogonal validation: Combine Western blotting (for target protein downregulation) with flow cytometry (apoptosis detection) .
Q. How can metabolic stability be optimized without compromising permeability?
- Prodrug strategies: Mask the aldehyde as a Schiff base or imine.
- Substituent tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzaldehyde to reduce oxidative metabolism .
Q. What analytical methods ensure purity in scaled-up synthesis?
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.
- Recrystallization: Use ethanol/water mixtures to remove unreacted intermediates .
Data Interpretation and Method Development
Q. How should researchers interpret conflicting cytotoxicity data in primary vs. metastatic cancer models?
Differences may arise from tumor microenvironment factors (e.g., hypoxia). Validate findings using 3D spheroid models and patient-derived xenografts (PDXs) to mimic in vivo conditions .
Q. What computational tools predict binding modes with BCL-2 family proteins?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions. Key residues: Asp103 and Arg263 in MCL-1’s binding groove .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
Store under inert gas (N₂/Ar) at 2–8°C in anhydrous DMSO or EtOH to prevent aldehyde oxidation. Stability studies show <5% degradation over 6 months under these conditions .
Synthetic and Mechanistic Insights
Q. What role do catalysts play in the Ullmann coupling for thienopyrimidine-aryl ether formation?
CuI/1,10-phenanthroline catalysts enable efficient C-O bond formation between the thienopyrimidine and benzaldehyde derivatives. Microwave-assisted synthesis reduces reaction time from 24h to 2h .
Q. How can regioselectivity in thieno[2,3-d]pyrimidine functionalization be controlled?
Electrophilic substitution favors position 5 due to electron-rich thiophene rings. For position 4 modifications, use directed ortho-metalation with LDA .
Biological Evaluation
Q. What in vivo models are suitable for evaluating this compound’s efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
